2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide
説明
特性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-14-5-3-13(4-6-14)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-15-2-1-8-28-15/h1-9H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFYYAQYTOEXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate compound with furan-2-ylmethylamine under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, bases, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various human tumor cell lines have shown promising results:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| Non-small cell lung cancer (HOP-62) | <10 | <10 |
| CNS cancer (SF-539) | <10 | <10 |
| Melanoma (MDA-MB-435) | <10 | <10 |
| Ovarian cancer (OVCAR-8) | <10 | <10 |
| Prostate cancer (DU-145) | <10 | <10 |
| Breast cancer (MDA-MB-468) | <10 | <10 |
The mean GI50 value across these cell lines indicates the compound's effectiveness in inhibiting cell growth by 50% .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. It has been reported to inhibit the 3C-like protease (3CLP), which is essential for viral replication. This inhibition suggests potential therapeutic applications in treating COVID-19 .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable drug-like properties, including adequate solubility and permeability profiles. These characteristics enhance its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various research contexts:
- Anticancer Studies : The National Cancer Institute conducted evaluations showing that the compound could significantly inhibit tumor growth in multiple cancer types.
- Antiviral Research : Preliminary studies indicated that the compound could effectively bind to viral proteases, disrupting their function and leading to decreased viability of infected cells .
作用機序
The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Comparison with Structurally Similar Compounds
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683)
- Core Structure: Dihydroisoindole (vs. thieno[3,2-d]pyrimidine in the target compound).
- Substituents : Shares the 4-fluorophenylmethyl group but replaces the furan-2-ylmethyl acetamide with a hydroxypentyloxyphenyl acetamide.
- Implications: The dihydroisoindole core may confer rigidity, while the hydroxypentyloxy chain could enhance solubility.
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core Structure: Identical thieno[3,2-d]pyrimidine core.
- Substituents :
- Position 3: 4-Methylphenyl (vs. 4-fluorophenylmethyl in the target).
- Position 2: Sulfanyl-linked trifluoromethoxyphenyl acetamide (vs. furan-2-ylmethyl acetamide).
- The trifluoromethoxy group enhances lipophilicity, whereas the furan moiety in the target compound offers π-π stacking opportunities .
N-[(3-Fluoro-4-{[2-(5-{[(2-Methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide
- Core Structure: Thieno[3,2-b]pyridine (vs. thieno[3,2-d]pyrimidine).
- Substituents : Includes a tyrosine kinase-targeting pyridin-2-yl group and a 4-fluorophenyl acetamide.
- The carbamothioyl group may confer stronger hydrogen-bonding capacity than the furan-linked acetamide .
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide
- Core Structure : Dihydrothienylidene (vs. fused pyrimidine).
- Substituents : Dual fluorophenyl groups and a benzamide side chain.
Data Table: Structural and Physicochemical Comparisons
生物活性
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique fused ring structure that contributes to its biological activity. Its molecular formula is and it has a molecular weight of approximately 449.5 g/mol. The compound is soluble in various organic solvents, making it suitable for biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include halogenated compounds and amines, which facilitate the formation of the thieno[3,2-d]pyrimidine structure. The synthetic routes are optimized for yield and purity to ensure effective biological evaluation.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. For instance, in vitro studies have shown that related compounds demonstrate activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
Anticancer Potential
Recent studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. A specific study evaluated the cytotoxicity of synthesized compounds against the MDA-MB-231 breast cancer cell line. The results revealed that certain derivatives exhibited IC50 values as low as 27.6 µM, indicating significant cytotoxic activity . The presence of electron-withdrawing groups was associated with enhanced activity.
The mechanism by which these compounds exert their effects is still under investigation. However, it is hypothesized that they may inhibit key enzymes involved in cellular proliferation or induce apoptosis in cancer cells. For example, one study highlighted the inhibitory effect on MIF2 tautomerase activity with varying potencies among different derivatives .
Case Studies and Research Findings
Several studies have documented the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Antibacterial Activity : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated significant antibacterial effects with MIC values ranging from 10 to 50 µg/mL .
- Cytotoxicity Against Cancer Cell Lines : In a comparative study involving multiple synthesized compounds, those with specific substitutions showed enhanced cytotoxicity against MDA-MB-231 cells with IC50 values indicating strong potential for further development as anticancer agents .
- Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications at specific positions on the thieno[3,2-d]pyrimidine ring significantly influenced biological activity. For instance, compounds with furan or fluorophenyl substituents exhibited improved potency compared to those lacking such modifications .
Data Tables
| Activity Type | Tested Compounds | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antibacterial | Various derivatives | 10 - 50 µg/mL | Effective against multiple bacterial strains |
| Cytotoxicity | Selected derivatives | 27.6 µM | Significant cytotoxicity against MDA-MB-231 |
| MIF2 Inhibition | Thieno derivatives | 7.2 - 47 µM | Potency varies with structural modifications |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
